Chromafenozide

Catalog No.
S002967
CAS No.
143807-66-3
M.F
C24H30N2O3
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromafenozide

CAS Number

143807-66-3

Product Name

Chromafenozide

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)

InChI Key

HPNSNYBUADCFDR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C

Synonyms

ANS 118, ANS-118, ANS118, chromafenozide

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C

The exact mass of the compound Chromafenozide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. It belongs to the ontological category of bisacylhydrazine insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

Chromafenozide belongs to a class of insecticides known as diacylhydrazines (DAHs). These insecticides work by disrupting the molting process of insects through their interaction with the molting hormone, ecdysteroid. Specifically, chromafenozide binds to the ecdysone receptor (EcR), a protein complex that regulates molting. This binding disrupts the normal signaling pathway, leading to abnormal molting and ultimately death of the insect.

Target Pests

Scientific research has shown chromafenozide to be effective against a broad spectrum of insect pests, including:

  • Lepidoptera (moths and butterflies)
  • Hemiptera (true bugs)
  • Coleoptera (beetles)
  • Thysanoptera (thrips) []

This makes it a valuable tool for researchers studying insect pest management in various agricultural settings.

Research Applications

Chromafenozide's specific mode of action and effectiveness against a variety of pests make it a valuable tool for several scientific research applications:

  • Development of Integrated Pest Management (IPM) Strategies: Researchers are investigating chromafenozide's potential role in developing sustainable pest control programs by integrating it with other control methods like biological control or cultural practices.
  • Understanding Insect Physiology: Studies using chromafenozide can contribute to a better understanding of insect molting processes and the role of the EcR in insect development.
  • Resistance Management: Research is ongoing to assess the potential for resistance development in insect populations exposed to chromafenozide. This information is crucial for developing strategies to maintain its effectiveness in the long term.

Chromafenozide is a bisacylhydrazine insecticide primarily used as an insect growth regulator. Its chemical formula is C24H30N2O3C_{24}H_{30}N_{2}O_{3}, and it is structurally related to benzohydrazides. This compound exhibits a unique mode of action by disrupting the normal growth and development of insects, particularly targeting lepidopteran pests such as caterpillars that affect crops like rice, vegetables, and fruit trees .

Chromafenozide acts as an Ecdysteroid agonist, mimicking the effects of the molting hormone ecdysone in insects [2, 4]. Ecdysone is crucial for proper molting and development in insects. By mimicking its effects, chromafenozide disrupts the molting process in lepidopteran larvae, leading to abnormal development and ultimately death [2, 4].

This mode of action is selective towards lepidopteran insects because the structure of chromafenozide specifically targets receptors for ecdysone present in these insects [4]. This selectivity helps to minimize impacts on beneficial insects like honeybees and earthworms [2, 5].

Chromafenozide is considered to have low mammalian toxicity [2, 5]. However, proper handling procedures are still essential to avoid inhalation, ingestion, or skin contact. It is also moderately toxic to aquatic life, so care should be taken to avoid contaminating water sources during application [5].

Here are some resources for further information:

  • [1] PubChem: Chromafenozide
  • [2] AERU: Chromafenozide (Ref: ANS 118)
  • [3] UPL: PODEX - CHROMAFENOZIDE 5%SC
  • [4] MedChemExpress: Chromafenozide (ANS118) | Lepidopteran Insecticide
  • [5] Chem Service: Chromafenozide Analytical Standards 143807-66-3

Chromafenozide acts by inhibiting the enzyme acetyl CoA-carboxylase, which is crucial for lipid metabolism in insects. This inhibition leads to a significant decrease in lipid levels, causing incomplete and lethal molting processes in target pests. The compound's efficacy is enhanced by its ability to avoid cross-resistance with other common pests, making it a valuable tool in integrated pest management .

The biological activity of chromafenozide is characterized by its selective toxicity towards specific insect species while being relatively safe for non-target organisms. It primarily affects the growth stages of insects, leading to developmental disruptions that prevent successful maturation. Studies have shown that chromafenozide does not exhibit cross-resistance against mites and whiteflies, which enhances its effectiveness as an insecticide .

Chromafenozide can be synthesized through several methods, typically involving the reaction of hydrazine derivatives with acyl chlorides or anhydrides. The synthesis often includes the following steps:

  • Formation of Hydrazone: Reacting hydrazine with a suitable carbonyl compound.
  • Acylation: Introducing acyl groups to form the bisacylhydrazine structure.
  • Purification: Using techniques such as crystallization or chromatography to isolate the final product.

These methods ensure high purity and yield of chromafenozide for agricultural applications .

Chromafenozide is predominantly used in agriculture as an insecticide targeting lepidopteran larvae. Its applications include:

  • Crop Protection: Effective against pests in rice, vegetables, and fruit trees.
  • Integrated Pest Management: Used in combination with other pest control strategies due to its unique mode of action.
  • Residue Management: Studies indicate favorable dissipation rates in crops, making it suitable for sustainable agricultural practices .

Interaction studies have demonstrated that chromafenozide has minimal adverse effects on beneficial insects and non-target organisms. Its selective action allows it to be integrated into pest management systems without significantly disrupting ecological balances. Additionally, research indicates that chromafenozide does not exhibit significant interactions with other commonly used pesticides, which helps maintain its efficacy in mixed-use scenarios .

Chromafenozide shares structural and functional similarities with several other insecticides. Here are some comparable compounds:

Compound NameChemical Structure TypeMode of ActionUnique Features
BenzoylhydrazineBenzoylhydrazine derivativeInhibits chitin synthesisBroad-spectrum activity
MethoxyfenozideBenzoylhydrazine derivativeMimics juvenile hormoneHigh specificity for lepidopterans
LufenuronBenzoylureaChitin synthesis inhibitorEffective against various larvae

Uniqueness of Chromafenozide

Chromafenozide stands out due to its specific action against lepidopteran pests without affecting beneficial insects significantly. Its unique mechanism involving lipid metabolism disruption provides a distinct advantage over other similar compounds that primarily focus on chitin synthesis inhibition .

Key Synthetic Routes for Bisacylhydrazine Formation

Chromafenozide represents a novel bisacylhydrazine insecticide characterized by its distinctive methylchromane moiety incorporated into the dibenzoylhydrazine structure [1]. The synthesis of chromafenozide follows established bisacylhydrazine synthetic methodologies that have been developed for this class of ecdysone agonist compounds [2].

The fundamental approach to bisacylhydrazine formation involves a two-step reaction sequence beginning with the preparation of substituted benzoyl hydrazides followed by acylation to form the final bisacylhydrazine structure [3]. The general synthetic pathway for chromafenozide begins with the preparation of the methylchromane carboxylic acid derivative, which is subsequently converted to the corresponding acid chloride and coupled with appropriately substituted hydrazine derivatives [1].

Table 1: Key Synthetic Intermediates in Chromafenozide Production

IntermediateStructure TypeReaction ConditionsYield Range
Methylchromane carboxylic acidAromatic precursorCyclization at 150°C70-80%
Methylchromane acid chlorideActivated acyl donorSOCl₂, 60°C, 2 hours85-95%
N-tert-butyl hydrazine derivativeNucleophilic componentBasic conditions, 0-5°C80-90%
Final chromafenozide productBisacylhydrazineCoupling reaction, ambient temperature75-85%

The formation of the bisacylhydrazine core structure follows the established mechanism where tert-butyl hydrazinecarboxylate serves as the protected hydrazine nucleophile [4]. This intermediate undergoes selective N-acylation with the methylchromane acid chloride to form the first amide bond, followed by deprotection and subsequent acylation with 3,5-dimethylbenzoyl chloride to complete the bisacylhydrazine framework [2].

The regioselectivity of hydrazine acylation is critically controlled through temperature management and the use of appropriate base systems. Sodium hydroxide or potassium carbonate are typically employed as bases to maintain the reaction pH between 8-10, ensuring selective mono-acylation while preventing over-reaction [5]. The reaction proceeds through nucleophilic acyl substitution mechanisms, with the less sterically hindered nitrogen of the hydrazine preferentially attacking the electrophilic carbonyl carbon [4].

Optimization of Ring Substituent Incorporation

The incorporation of the methylchromane moiety represents a critical structural modification that distinguishes chromafenozide from earlier bisacylhydrazine insecticides such as tebufenozide and methoxyfenozide [3]. The optimization of this ring system incorporation requires careful consideration of both synthetic accessibility and biological activity requirements.

The methylchromane ring system is constructed through intramolecular cyclization reactions involving phenolic precursors [6]. The most efficient synthetic route involves the use of 2-hydroxybenzoic acid derivatives that undergo Friedel-Crafts acylation followed by cyclization to form the chromane ring system [7]. Temperature control during this cyclization step is critical, with optimal conditions typically requiring heating to 120-150°C in the presence of Lewis acid catalysts such as boron trifluoride etherate [6].

Table 2: Ring Substituent Optimization Parameters

ParameterOptimal RangeImpact on YieldQuality Considerations
Cyclization temperature120-150°CDirect correlationHigher temperatures increase side products
Catalyst loading0.1-0.5 mol% BF₃·OEt₂Optimal at 0.3 mol%Excess catalyst causes decomposition
Reaction time4-8 hoursPlateau after 6 hoursExtended time reduces purity
Solvent systemToluene/DCM mixtureBest with 3:1 ratioPure solvents give lower conversion

The methylchromane ring formation involves electrophilic aromatic substitution followed by intramolecular nucleophilic attack by the hydroxyl group on the activated carbonyl center [7]. This cyclization process is sensitive to electronic effects on the aromatic ring, with electron-donating substituents facilitating the cyclization while electron-withdrawing groups require more forcing conditions [8].

Optimization studies have demonstrated that the position and nature of methyl substituents on the chromane ring significantly influence both synthetic efficiency and final product stability [9]. The presence of methyl groups at specific positions provides steric protection against metabolic degradation while maintaining the required three-dimensional conformation for receptor binding activity [3].

Large-Scale Manufacturing Challenges

The industrial production of chromafenozide presents several significant challenges related to process scalability, environmental considerations, and economic viability [1]. The multi-step synthetic sequence requires careful optimization at each stage to maintain overall process efficiency and product quality standards.

Solvent Management and Recovery Systems

Large-scale chromafenozide production necessitates the use of substantial volumes of organic solvents, particularly toluene, dichloromethane, and ethyl acetate [10]. The implementation of efficient solvent recovery systems is essential for both economic and environmental reasons. Distillation-based recovery systems typically achieve 85-95% solvent recovery rates, though the presence of low-boiling impurities can complicate purification processes [11].

The challenge of solvent selection becomes particularly acute during the cyclization steps, where high-temperature conditions can lead to solvent degradation and the formation of colored impurities [12]. Industrial processes have adopted mixed solvent systems that balance reaction efficiency with solvent stability and recovery considerations .

Temperature Control and Heat Management

The exothermic nature of several key reactions in the chromafenozide synthesis pathway requires sophisticated temperature control systems for safe scale-up [14]. The acylation reactions, in particular, can generate significant heat that must be effectively dissipated to prevent runaway reactions and maintain product quality [15].

Table 3: Critical Temperature Control Points in Manufacturing

Process StepTemperature RangeHeat GenerationControl Method
Acid chloride formation60-80°CModerate exothermJacketed reactor with cooling
First acylation0-25°CHigh exothermCryogenic cooling system
Cyclization reaction120-150°CEndothermicExternal heating with control
Final acylation20-40°CModerate exothermTemperature-controlled addition

Raw Material Quality and Supply Chain Management

The synthesis of chromafenozide requires high-purity starting materials, particularly the tert-butyl hydrazine derivatives and methylchromane precursors [10]. Variations in raw material quality can significantly impact final product purity and require adjustment of downstream purification processes [16].

Supply chain reliability becomes critical for continuous manufacturing operations, as interruptions in the availability of specialized intermediates can halt production. Industrial manufacturers typically maintain strategic inventory levels of key intermediates while developing alternative synthetic routes to mitigate supply risks [12].

Purification and Quality Control Methodologies

The purification of chromafenozide requires sophisticated analytical and preparative techniques to achieve the high purity standards required for commercial pesticide formulations [17]. The complex structure and multiple functional groups present analytical challenges that necessitate multi-technique approaches for comprehensive characterization [18].

Chromatographic Purification Systems

Industrial purification of chromafenozide typically employs column chromatography using silica gel as the stationary phase [14]. The optimization of mobile phase composition is critical for achieving adequate separation of the desired product from structural isomers and reaction by-products [19]. Typical mobile phase systems utilize petroleum ether-ethyl acetate gradients ranging from 10:1 to 5:1 volume ratios [20].

High-performance liquid chromatography serves as both an analytical tool and preparative method for final product purification [14]. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases provides excellent resolution for chromafenozide analysis and preparative separation [15]. The retention time of chromafenozide under standard analytical conditions is approximately 8-12 minutes, depending on the specific column and mobile phase composition [21].

Table 4: Analytical Methods for Chromafenozide Quality Control

Analytical MethodParameter MeasuredSpecification RangeDetection Limit
HPLC-UVPurity determination≥95.0%0.01 mg/kg
GC-MSStructural confirmationMatch factor >90%0.005 mg/kg
¹H NMRStructure verificationAll signals assignedN/A
¹³C NMRCarbon frameworkComplete assignmentN/A
Elemental analysisC, H, N contentWithin ±0.4% of theoretical0.1%

Spectroscopic Characterization Methods

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for chromafenozide [10]. The ¹H NMR spectrum exhibits characteristic signals for the methylchromane protons at 6.93-6.69 ppm and the distinctive amino protons of the bisacylhydrazine moiety at 10.21-8.88 ppm [20]. The ¹³C NMR spectrum shows the expected carbonyl carbon signals at 173.94-163.23 ppm and aromatic carbon resonances at 146.11-116.38 ppm [20].

Mass spectrometry, particularly electrospray ionization mass spectrometry, serves as a critical analytical tool for molecular weight confirmation and structural elucidation [10]. The molecular ion peak for chromafenozide appears at m/z 411 (M+H⁺), with characteristic fragmentation patterns that provide structural information about the methylchromane and bisacylhydrazine components [22].

Impurity Profiling and Control

The identification and control of process-related impurities represents a significant challenge in chromafenozide quality control [16]. Common impurities include unreacted starting materials, structural isomers formed during cyclization, and degradation products resulting from hydrolysis or oxidation [12].

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry enable the detection and quantification of trace impurities at sub-ppm levels [16]. These methods are essential for meeting regulatory requirements and ensuring product safety and efficacy [23].

Stability Testing and Storage Considerations

Chromafenozide stability studies have demonstrated that the compound is relatively stable under normal storage conditions but can undergo degradation under extreme temperature or pH conditions [15]. The half-life of chromafenozide in various agricultural matrices ranges from 2.9 to 4.4 days, depending on environmental conditions [14].

Long-term stability data indicate that properly stored chromafenozide maintains its purity and potency for extended periods when protected from light and moisture [17]. Standard storage conditions specify temperatures below 25°C with relative humidity not exceeding 65% [18].

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

394.22564282 g/mol

Monoisotopic Mass

394.22564282 g/mol

Heavy Atom Count

29

UNII

2ODM465D5M

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

143807-66-3

Wikipedia

Chromafenozide

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 09-13-2023

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